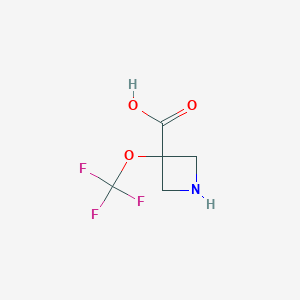
3-(Trifluoromethoxy)azetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethoxy)azetidine-3-carboxylic acid is a heterocyclic compound that features a four-membered azetidine ring with a trifluoromethoxy group and a carboxylic acid group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethoxy)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethoxy and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the treatment of 3-bromoazetidines with nucleophiles such as potassium cyanide, potassium thiocyanate, sodium azide, and potassium phenoxide in dimethyl sulfoxide at 60°C can yield various azetidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethoxy)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The azetidine ring can be functionalized through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Ring-Opening Reactions: Due to the strain in the four-membered ring, it can undergo ring-opening reactions under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles (e.g., potassium cyanide, sodium azide), oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various azetidine derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethoxy)azetidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its unique structural features.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of trifluoromethoxy and azetidine groups on biological activity.
Industrial Applications: It may be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethoxy)azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the azetidine ring can provide rigidity and conformational constraints.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-3-carboxylic acid: Lacks the trifluoromethoxy group, making it less lipophilic.
3-(Trifluoromethyl)azetidine-3-carboxylic acid: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
3-(Methoxy)azetidine-3-carboxylic acid: Contains a methoxy group instead of trifluoromethoxy, affecting its chemical properties.
Uniqueness
3-(Trifluoromethoxy)azetidine-3-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it a valuable compound for designing molecules with specific properties and activities.
Eigenschaften
CAS-Nummer |
1638920-43-0 |
|---|---|
Molekularformel |
C5H6F3NO3 |
Molekulargewicht |
185.10 g/mol |
IUPAC-Name |
3-(trifluoromethoxy)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C5H6F3NO3/c6-5(7,8)12-4(3(10)11)1-9-2-4/h9H,1-2H2,(H,10,11) |
InChI-Schlüssel |
CBEPYFHNVGMAQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(C(=O)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
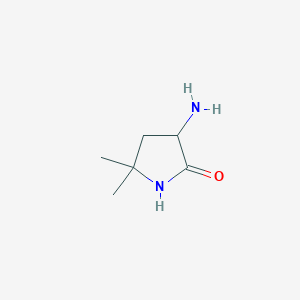
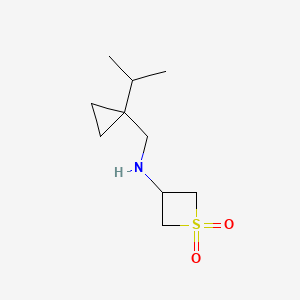
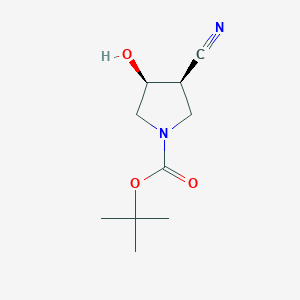
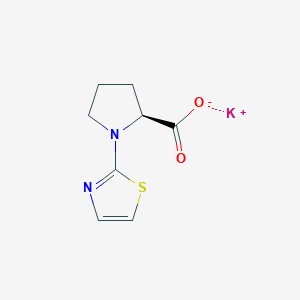
![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)
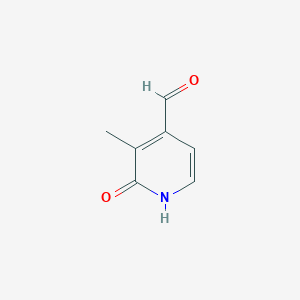
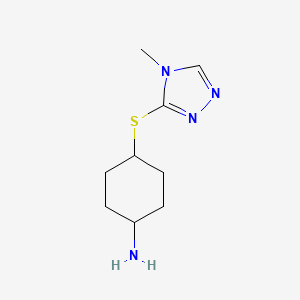
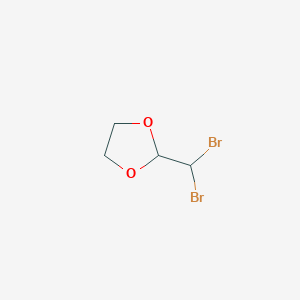
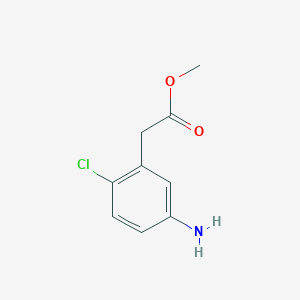
![tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B12954477.png)

